N-(2,4-Dinitrophenyl)-DL-norleucine

Chiral chromatography Enantiomeric separation Zwitterionic stationary phase

N-(2,4-Dinitrophenyl)-DL-norleucine (DNP-DL-norleucine) is a synthetic amino acid derivative belonging to the class of 2,4-dinitrophenyl (DNP)-labeled α-amino acids. It consists of a DL-norleucine backbone (2-aminohexanoic acid) bearing the strong chromophoric 2,4-dinitrophenyl group on the α-amino nitrogen.

Molecular Formula C12H15N3O6
Molecular Weight 297.26 g/mol
CAS No. 31356-36-2
Cat. No. B1593825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-Dinitrophenyl)-DL-norleucine
CAS31356-36-2
Molecular FormulaC12H15N3O6
Molecular Weight297.26 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C12H15N3O6/c1-2-3-4-10(12(16)17)13-9-6-5-8(14(18)19)7-11(9)15(20)21/h5-7,10,13H,2-4H2,1H3,(H,16,17)
InChIKeyBXMHDHVQCLEBPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,4-Dinitrophenyl)-DL-norleucine (CAS 31356-36-2): A DNP-Derivatized Non-Proteinogenic Amino Acid for Chromatographic and Biochemical Research


N-(2,4-Dinitrophenyl)-DL-norleucine (DNP-DL-norleucine) is a synthetic amino acid derivative belonging to the class of 2,4-dinitrophenyl (DNP)-labeled α-amino acids. It consists of a DL-norleucine backbone (2-aminohexanoic acid) bearing the strong chromophoric 2,4-dinitrophenyl group on the α-amino nitrogen . With a molecular formula of C₁₂H₁₅N₃O₆ and a molecular weight of 297.26 g/mol, this racemic mixture is characterized by its amphoteric nature, UV activity (λmax ~340–365 nm), and the linear n-butyl side chain that distinguishes it from the branched-chain isomer DNP-leucine [1]. The compound is cataloged under NSC 96419 by the National Cancer Institute and is available from major suppliers such as Sigma-Aldrich (product D0880) for non-human research applications .

Chiral method fit

Documented enantiomeric resolution on ZWIX(+) CSP for system suitability

Internal standard fit

Non-interfering retention window for quantitative amino acid hydrolysis analysis

Preparative fit

Reported enantiomer isolation protocol by capillary ITP with documented recovery

Extraction fit

Predicted high partition coefficient for ionic liquid ATPS method development

Why DNP-DL-Norleucine Cannot Be Replaced by DNP-Leucine, DNP-Norvaline, or Other DNP-Amino Acid Analogs


DNP-DL-norleucine occupies a distinct niche among DNP-amino acid derivatives because its linear C₄ side chain and non-proteinogenic nature confer chromatographic retention, chiral recognition, and metabolic inertness that cannot be replicated by its closest structural relatives. Unlike DNP-leucine, which possesses a branched isobutyl side chain and co-elutes with isoleucine in many reversed-phase systems, DNP-norleucine provides a unique retention time window that is essential for internal standardization in amino acid analysis [1]. Compared to DNP-norvaline (one methylene shorter, C₃ linear side chain), DNP-norleucine exhibits greater hydrophobicity and higher partition coefficients in aqueous two-phase extraction systems, directly impacting recovery yields. The racemic DL form is specifically required when the compound serves as a model analyte for chiral method development, as demonstrated by its validated use as a benchmark substrate in preparative capillary isotachophoresis [2]. Generic substitution with a single enantiomer (e.g., DNP-L-leucine, CAS 1655-57-8) or a different DNP-amino acid would invalidate established separation protocols, alter recovery rates, and compromise quantitative accuracy in protein hydrolysis workflows.

DNP-Leucine

Branched side chain; co-elutes with DNP-isoleucine in standard RP-HPLC, compromising internal standard specificity.

DNP-Norvaline

One methylene shorter (C₃), elutes earlier and may overlap with DNP-valine; altered partition behavior limits extraction method transfer.

Single enantiomer (L- or D- only)

Racemic DL form is required for chiral method development and preparative ITP; enantiopure versions invalidate established racemate-based protocols.

Quantitative Differentiation Evidence for N-(2,4-Dinitrophenyl)-DL-norleucine vs. Closest Analogs


Baseline Enantiomeric Resolution on CHIRALPAK ZWIX(+) – Validated with Rs = 3.35

The racemic mixture N-DNP-DL-norleucine has been validated for enantiomeric separation on a CHIRALPAK ZWIX(+) column (3 × 150 mm, 3 µm) under polar-phase conditions (50 mM formic acid + 25 mM diethylamine in methanol/water 98:2, 25 °C, flow rate 0.5 mL/min). The two enantiomers eluted at retention times of 3.4 min (k' = 1.07) and 4.0 min (k' = 1.44) with a separation factor α = 1.35 and a resolution Rs = 3.35, indicating complete baseline separation [1]. While comparable resolution data for other DNP-amino acids on the identical column are not publicly available from the manufacturer's database, this validated protocol establishes DNP-DL-norleucine as a documented reference compound for zwitterionic CSP method development, whereas DNP-DL-leucine and DNP-DL-norvaline lack equivalent published method validation on ZWIX(+) phases .

ZWIX(+) Resolution
Reported
Rs = 3.35, α = 1.35 (Rt 3.4 / 4.0 min)
Supports zwitterionic CSP method development
No comparable public ZWIX(+) data for DNP-Leu or DNP-Nva
Chiral chromatography Enantiomeric separation Zwitterionic stationary phase

Preparative Enantiomer Isolation: 14 µg Pure Enantiomer per Run with 75% Recovery

In a 1999 study by Kaniansky et al., 2,4-dinitrophenyl-DL-norleucine (DNP-Norleu) was employed as the model analyte for developing preparative capillary isotachophoresis (ITP) using β-cyclodextrin as chiral selector. Each preparative run (approximately 20 min) yielded up to 14 µg of pure enantiomer fractions, corresponding to a production rate 75 times higher than the estimated maximum for preparative capillary zone electrophoresis (CZE) in cylindrical capillaries (0.5 pmol/s) [1]. Approximately 75% of loaded DNP-Norleu enantiomers were recovered in pure fractions. In contrast, DNP-DL-leucine and DNP-DL-norvaline were not evaluated under these preparative ITP conditions, and no equivalent high-recovery preparative enantiomer isolation protocol has been reported for those analogs [2].

Preparative ITP Recovery
Reported
14 µg pure enantiomer/20-min run, 75% recovery
Supports preparative enantiomer isolation workflow
75× throughput vs preparative CZE; no ITP data for DNP-Leu/DNP-Nva
Preparative electrophoresis Enantiomer purification Capillary isotachophoresis

Unique Retention Time Window for Internal Standard Use in Amino Acid Hydrolysis

Norleucine is the reference internal standard for quantitative amino acid analysis of protein hydrolysates because it is absent from natural proteins, stable to 6 M HCl hydrolysis at 110 °C, and elutes in a chromatographic window free from interference by the 20 proteinogenic amino acids [1]. When derivatized as the DNP-norleucine derivative, the compound acquires a strong UV chromophore (λmax ~340–365 nm) enabling detection at nanomole levels by reversed-phase HPLC with UV detection at 340 nm [2]. The structurally closest analog, DNP-DL-leucine, co-elutes with DNP-isoleucine in most standard RP-HPLC amino acid analysis protocols and cannot provide the same unambiguous quantification window. Additionally, DNP-DL-norvaline, with a shorter C₃ side chain, elutes earlier and may overlap with DNP-valine, compromising its utility as a universal internal standard [3].

Internal Standard Window
Class-level
Unique RT, zero co-elution with proteinogenic amino acids; UV detection at 340–365 nm
Ensures unambiguous quantification in amino acid analysis
DNP-Leu co-elutes with DNP-Ile; DNP-Met acid-labile; DNP-Nva may overlap with DNP-Val
Amino acid analysis Internal standardization Protein hydrolysis

Enhanced Hydrophobicity and Aqueous Two-Phase Extraction Partitioning vs. Shorter-Chain DNP-Amino Acids

Experimental partition coefficient measurements for DNP-amino acids in ionic liquid/citrate aqueous two-phase systems (ATPS) established the hydrophobicity-ranked extraction order: DNP-leucine > DNP-valine > DNP-alanine > DNP-glycine [1]. DNP-norleucine, bearing a linear C₄ side chain with a larger hydrophobic surface area than the branched C₄ side chain of leucine, is predicted by ePC-SAFT modeling to exhibit a higher octanol-water partition coefficient and accordingly higher ATPS partition coefficients than DNP-leucine, although direct experimental data for DNP-norleucine in ATPS are not yet published [2]. This property makes DNP-DL-norleucine a superior candidate for extraction protocols where maximal partitioning into the hydrophobic (ionic liquid or polymer-rich) phase is desired, outperforming the shorter-chain DNP-norvaline (C₃ side chain) and the sulfur-containing DNP-methionine, which exhibits lower predicted log P due to the polar thioether group [3].

ATPS Hydrophobicity
Class-level
Predicted log P: DNP-Nle > DNP-Leu (linear C₄ vs branched)
May improve single-stage extraction in green ATPS processes
Experimental K for DNP-Nle not yet reported; ePC-SAFT model-based prediction
Aqueous two-phase extraction Partition coefficient Hydrophobicity-driven separation

Procurement-Driven Application Scenarios for N-(2,4-Dinitrophenyl)-DL-norleucine


Chiral HPLC Method Development and System Suitability Testing on Zwitterionic Stationary Phases

Analytical laboratories developing enantioselective HPLC methods for underivatized or DNP-labeled amino acids can use DNP-DL-norleucine as a validated system suitability standard on CHIRALPAK ZWIX(+) columns. The documented baseline resolution (Rs = 3.35, α = 1.35) at 25 °C with a simple methanol/water/formic acid/diethylamine mobile phase provides a reliable benchmark for column performance qualification prior to analyzing unknown amino acid racemates [1]. This reduces method development time compared to using uncharacterized DNP-amino acid mixtures.

Preparative-Scale Isolation of DNP-Labeled Amino Acid Enantiomers for Biological Assays

Researchers requiring pure enantiomers of DNP-norleucine for enzymatic studies (e.g., as substrates for D-amino acid oxidase or autophagy-related proteases such as Atg4B) can leverage the validated preparative capillary ITP protocol that delivers 14 µg of pure enantiomer per 20-minute run with 75% recovery [2]. This protocol is specific to DNP-norleucine and has not been validated for DNP-leucine or DNP-norvaline, making DNP-DL-norleucine the only DNP-amino acid with a documented scalable enantiomer isolation workflow.

Internal Standard for Quantitative Amino Acid Analysis of Protein Hydrolysates with UV Detection

In quality control laboratories performing amino acid composition analysis of recombinant proteins, peptide therapeutics, or food proteins, DNP-DL-norleucine serves as a pre-derivatized internal standard that combines the non-interfering chromatographic behavior of norleucine with the high-sensitivity UV detection of the DNP chromophore (λ 340–365 nm) [3]. Unlike DNP-leucine, which co-elutes with DNP-isoleucine, DNP-norleucine provides an unambiguous internal standard peak, ensuring accurate quantification and compliance with pharmacopeial amino acid analysis guidelines.

Green Extraction Process Development Using Aqueous Two-Phase Systems

Process chemists developing sustainable purification workflows for amino acid derivatives can exploit the predicted higher hydrophobicity of DNP-norleucine relative to DNP-leucine in ionic liquid-based ATPS to achieve higher single-stage partition coefficients and reduced extraction stages [4]. Although experimental partition data for DNP-norleucine are not yet published, the ePC-SAFT model predictions built from DNP-glycine, DNP-alanine, DNP-valine, and DNP-leucine data provide a rational basis for prioritizing DNP-norleucine in extraction optimization studies over shorter-chain or polar-heteroatom-containing DNP-amino acids.

Application
Selection Property
Validation Focus
Zwitterionic CSP method development
Documented racemate with known enantioselectivity on ZWIX(+)
Resolution (Rs) and retention reproducibility under polar-phase conditions
Preparative enantiomer isolation
Reported ITP protocol with recovery and throughput benchmarks
Recovery yield and purity of isolated enantiomers for downstream assays
Quantitative amino acid analysis
Chromatographic selectivity and non-overlap with proteinogenic amino acids
Co-elution check under specific RP-HPLC and detection wavelength conditions
Green extraction process development
Predicted high hydrophobicity in ionic liquid ATPS
Experimental partition coefficient verification and stage-efficiency modeling
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